3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride
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Overview
Description
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzyl group, an ethylamino group, and a fluorophenyl group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzyl(ethyl)amino Intermediate: This step involves the reaction of benzyl chloride with ethylamine under basic conditions to form benzyl(ethyl)amine.
Coupling with 2-Fluorophenylacetic Acid: The benzyl(ethyl)amine is then coupled with 2-fluorophenylacetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation Reaction: The resulting intermediate undergoes an amidation reaction to form the final product, 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to convert the free base into its hydrochloride salt form.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or amines.
Scientific Research Applications
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The fluorophenyl group can enhance its binding affinity and specificity, while the benzyl and ethylamino groups contribute to its overall pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- 3-[benzyl(methyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride
- 3-[benzyl(ethyl)amino]-N-(2-chlorophenyl)propanamide;hydrochloride
- 3-[benzyl(ethyl)amino]-N-(2-bromophenyl)propanamide;hydrochloride
Uniqueness
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The combination of benzyl and ethylamino groups also provides a distinct set of properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
3-[benzyl(ethyl)amino]-N-(2-fluorophenyl)propanamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O.ClH/c1-2-21(14-15-8-4-3-5-9-15)13-12-18(22)20-17-11-7-6-10-16(17)19;/h3-11H,2,12-14H2,1H3,(H,20,22);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INJZTDJPUKLMSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCC(=O)NC1=CC=CC=C1F)CC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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